An In-depth Technical Guide to Trimethylsilyl trimethylsiloxyacetate (CAS No. 33581-77-0)
An In-depth Technical Guide to Trimethylsilyl trimethylsiloxyacetate (CAS No. 33581-77-0)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl trimethylsiloxyacetate (TMS-TMSA), also known as bis(trimethylsilyl)glycolate, is a versatile bifunctional organosilicon compound. Featuring both a trimethylsilyl ester and a trimethylsilyl ether moiety, it offers a unique combination of reactivity and stability that makes it a valuable reagent and intermediate in a variety of chemical applications. This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of Trimethylsilyl trimethylsiloxyacetate, detailed methodologies for its synthesis and analysis, and a thorough exploration of its applications, with a particular focus on its role as a protecting group and derivatizing agent in organic synthesis and drug development. This document is intended to serve as a critical resource for researchers and professionals, offering not only procedural details but also the underlying scientific principles that govern its utility.
Introduction: Unveiling a Bifunctional Silyl Reagent
Organosilicon chemistry has provided a vast toolkit for modern synthetic and analytical sciences. Among the diverse array of available reagents, silyl ethers and silyl esters have become indispensable for the temporary protection of hydroxyl and carboxylic acid functionalities, respectively. Trimethylsilyl trimethylsiloxyacetate, with the CAS number 33581-77-0, is a unique molecule that incorporates both of these functional groups, making it a subject of significant interest.[1] Its structure allows it to act as a bifunctional protecting group or as a versatile building block in more complex molecular architectures.
The presence of two trimethylsilyl (TMS) groups imparts several key characteristics to the molecule, including increased volatility and thermal stability, which are highly advantageous for analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[1] In synthetic chemistry, the differential lability of the silyl ether and silyl ester bonds can be exploited for selective deprotection strategies.[2][3] This guide will delve into the fundamental aspects of Trimethylsilyl trimethylsiloxyacetate, providing the necessary technical details for its effective and safe utilization in a laboratory setting.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. This section outlines the key characteristics of Trimethylsilyl trimethylsiloxyacetate.
Core Properties
| Property | Value | Source |
| CAS Number | 33581-77-0 | [4] |
| Molecular Formula | C₈H₂₀O₃Si₂ | [4] |
| Molecular Weight | 220.41 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 82-83 °C at 15 mmHg | [4] |
| Density | 0.903 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.411 | [4] |
| Flash Point | 110 °F (43.3 °C) | [5] |
| Solubility | Soluble in common organic solvents (e.g., ethers, alcohols, esters) | [4] |
Structural Representation
Caption: 2D structure of Trimethylsilyl trimethylsiloxyacetate.
Spectroscopic Data
Spectroscopic analysis is essential for the verification of the identity and purity of Trimethylsilyl trimethylsiloxyacetate.
The ¹H NMR spectrum provides characteristic signals for the different proton environments in the molecule.
Caption: Predicted ¹H NMR chemical shifts for Trimethylsilyl trimethylsiloxyacetate.
-
¹H NMR Spectrum: A proton NMR spectrum is available for Trimethylsilyl trimethylsiloxyacetate (CAS 33581-77-0).[6] The signals from the trimethylsilyl groups typically appear at chemical shifts close to the tetramethylsilane (TMS) reference peak at 0 ppm.[7]
The ¹³C NMR spectrum will show distinct signals for the methyl carbons of the two TMS groups, the methylene carbon, and the carbonyl carbon of the ester. For the related compound, trimethylsilylmethyl acetate, the methyl groups on the silicon appear at a negative chemical shift, the methylene carbon at around 60 ppm, the acetyl methyl at around 20 ppm, and the carbonyl carbon at around 170 ppm.[8]
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretch (methyl) |
| ~1740 | C=O stretch (ester) |
| ~1250 | Si-CH₃ deformation |
| ~1100-1000 | Si-O-C stretch |
| ~840 | Si-C stretch |
For the related compound, trimethylsilyl acetate, an IR spectrum is available for comparison.[9]
Electron ionization mass spectrometry (EI-MS) of silylated compounds typically shows characteristic fragmentation patterns. The molecular ion peak may be weak or absent. Common fragments arise from the loss of a methyl group ([M-15]⁺) and the trimethylsilyl group ([M-73]⁺). A comprehensive review of the mass spectrometric fragmentation of trimethylsilyl derivatives provides a foundation for interpreting the mass spectrum of Trimethylsilyl trimethylsiloxyacetate.[10]
Synthesis and Handling
The preparation of Trimethylsilyl trimethylsiloxyacetate involves the silylation of glycolic acid. Careful handling and storage are necessary due to its moisture sensitivity and flammability.
Synthesis Protocol: Silylation of Glycolic Acid
This protocol describes a general method for the synthesis of Trimethylsilyl trimethylsiloxyacetate from glycolic acid and a silylating agent.
Materials:
-
Glycolic acid
-
Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS)
-
Triethylamine (if using TMSCl)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, dissolve glycolic acid in the anhydrous solvent.
-
Addition of Base (if applicable): If using chlorotrimethylsilane, add triethylamine to the reaction mixture. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.
-
Addition of Silylating Agent: Slowly add the silylating agent (chlorotrimethylsilane or hexamethyldisilazane) to the stirred solution at room temperature. An exothermic reaction may occur, and cooling may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
If using chlorotrimethylsilane, the triethylamine hydrochloride salt will precipitate. Filter the reaction mixture to remove the salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure Trimethylsilyl trimethylsiloxyacetate.
Caption: General workflow for the synthesis of Trimethylsilyl trimethylsiloxyacetate.
Safety, Handling, and Storage
Trimethylsilyl trimethylsiloxyacetate is a flammable liquid and an irritant.[4] Proper safety precautions must be taken during its handling and storage.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools.
-
Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Reactivity and Mechanistic Considerations
The reactivity of Trimethylsilyl trimethylsiloxyacetate is primarily governed by the two trimethylsilyl groups. The silyl ester is generally more susceptible to hydrolysis than the silyl ether.[2]
Hydrolysis
Both the silyl ester and silyl ether linkages are susceptible to hydrolysis under acidic or basic conditions, regenerating the corresponding carboxylic acid and alcohol. The rate of hydrolysis is influenced by the steric bulk of the silyl group; TMS ethers and esters are among the most labile.[2] The silyl ester is typically cleaved more readily than the silyl ether, allowing for selective deprotection under carefully controlled conditions.
Reactions with Nucleophiles and Electrophiles
-
Nucleophiles: The silicon atoms are electrophilic and can be attacked by nucleophiles, leading to the cleavage of the Si-O bond. Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) are particularly effective for cleaving silyl ethers and esters due to the high strength of the Si-F bond.[7]
-
Electrophiles: The oxygen atoms of the ether and ester groups possess lone pairs of electrons and can act as weak nucleophiles, but significant reactions with electrophiles at these positions are not typical under normal conditions.
Applications in Research and Development
The unique properties of Trimethylsilyl trimethylsiloxyacetate make it a valuable tool in both synthetic chemistry and analytical applications, particularly within the context of drug discovery and development.
Protecting Group in Organic Synthesis
The primary application of TMS groups is the protection of hydroxyl and carboxylic acid functionalities.[7][11] Trimethylsilyl trimethylsiloxyacetate can be viewed as a protected form of glycolic acid.
-
Advantages of TMS Protection:
-
Ease of Introduction and Removal: TMS groups are readily introduced and can be removed under mild conditions, making them ideal for multi-step syntheses.[12]
-
Increased Solubility: Silylation often increases the solubility of compounds in nonpolar organic solvents.
-
Inertness: Once protected, the functional groups are inert to a wide range of reagents, including Grignard reagents, strong bases, and some oxidizing and reducing agents.[13]
-
-
Applications in Drug Synthesis: The use of silyl protecting groups is widespread in the synthesis of complex pharmaceutical compounds, including antibiotics, anticancer agents, and antiviral drugs.[14][15][16] For example, in the synthesis of novel lincomycin analogs, trimethylsilyl groups are used to protect the hydroxyl groups, allowing for selective modification at other positions on the molecule.[14]
Derivatizing Agent for GC-MS Analysis
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. Many biologically relevant molecules, including drug metabolites, contain polar functional groups that make them unsuitable for direct GC-MS analysis.[17]
-
Principle of Derivatization: Silylation with reagents like Trimethylsilyl trimethylsiloxyacetate replaces the active hydrogens in polar functional groups with a TMS group. This derivatization increases the volatility and thermal stability of the analyte, improves chromatographic peak shape, and can lead to characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.[2]
-
Protocol for GC-MS Analysis of Silylated Compounds:
-
Sample Preparation: The analyte is dissolved in an appropriate solvent.
-
Derivatization: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to the sample. The reaction is often carried out at an elevated temperature (e.g., 60-80 °C) for a specific time to ensure complete derivatization.
-
GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system.
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Temperature Program: The oven temperature is ramped to elute the derivatized analytes.
-
MS Detection: The mass spectrometer is operated in either scan mode to obtain a full mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.[17][18]
-
-
Caption: Workflow for the GC-MS analysis of polar analytes after silylation.
-
Applications in Drug Development: The analysis of drug metabolites is a critical aspect of drug development. GC-MS with silylation is a widely used technique for the identification and quantification of these metabolites in biological matrices.[2] For instance, the determination of ethylene glycol and its major toxic metabolite, glycolic acid, in serum can be achieved by GC-MS after derivatization to their silyl derivatives.[19]
Conclusion
Trimethylsilyl trimethylsiloxyacetate (CAS No. 33581-77-0) is a valuable and versatile organosilicon compound with significant applications in organic synthesis and analytical chemistry. Its bifunctional nature, combining a silyl ether and a silyl ester, provides unique opportunities for its use as a protecting group and as a derivatizing agent. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, handling, and reactivity is essential for leveraging its full potential. This guide has provided a comprehensive overview of these aspects, aiming to facilitate the safe and effective use of Trimethylsilyl trimethylsiloxyacetate in the laboratory and to inspire further innovation in its application.
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